4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-
CAS No.:
Cat. No.: VC20508171
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O5S |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27) |
| Standard InChI Key | GPXLMGHLHQJAGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Introduction
The compound 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- is a complex organic molecule that belongs to the class of beta-lactam antibiotics. This specific derivative is closely related to nafcillin, a penicillinase-resistant antibiotic, but with additional structural modifications that include a 2-ethoxy-1-naphthalenyl carbonyl group attached to the core structure.
Synthesis and Derivatives
The synthesis of this compound typically involves the modification of existing beta-lactam antibiotics, such as nafcillin, through chemical reactions that introduce the 2-ethoxy-1-naphthalenyl carbonyl group. The specific synthesis pathway may involve multiple steps, including protection of sensitive groups, coupling reactions, and deprotection.
Research Findings
Research on compounds like 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]- is limited, but studies on related beta-lactam antibiotics suggest that modifications to the core structure can significantly impact their pharmacokinetics and pharmacodynamics.
Data Tables
Given the lack of specific data on this compound, we can provide a general overview of related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Nafcillin | C21H22N2O5S | 414.48 g/mol | 147-52-4 |
| Tazobactam | C10H12N4O5S | 300.29 g/mol | 89786-04-9 |
| Sulbactam | C8H10N2O5S | 234.25 g/mol | 68373-14-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume